Superior Tumor Cell Uptake of (2S,4R)-Configured Fluoroglutamine PET Tracer vs. (2S,4S)-Diastereomer
In a direct head-to-head comparison using two tumor cell lines, the ¹⁸F-labeled (2S,4R)-4-fluoroglutamine ([¹⁸F](2S,4R)-4-FGln) exhibited greater cellular uptake than the corresponding (2S,4S)-diastereomer [1]. The (2S,4R)-configured compound is the precursor to the dimethyl ester hydrochloride building block, establishing stereochemical identity as the origin of this differential uptake. This finding was a key rationale for advancing (2S,4R)-4-FGln into human clinical PET trials rather than the (2S,4S)-isomer [2].
| Evidence Dimension | Tumor cell uptake of ¹⁸F-labeled fluoroglutamine diastereomers |
|---|---|
| Target Compound Data | [¹⁸F](2S,4R)-4-FGln: greater uptake (qualitatively reported as superior across two tumor cell types) |
| Comparator Or Baseline | [¹⁸F](2S,4S)-4-FGln: lower uptake in the same tumor cell lines |
| Quantified Difference | Directional superiority of (2S,4R) over (2S,4S); specific fold-difference not numerically reported in abstract |
| Conditions | Two tumor cell types; in vitro cellular uptake assay |
Why This Matters
Only the (2S,4R)-configured building block yields the PET tracer stereoisomer with clinically validated tumor avidity, making stereochemical fidelity non-negotiable for imaging-probe synthesis.
- [1] Jeitner, T. M.; Kristoferson, E.; Azcona, J. A.; Pinto, J. T.; Stalnecker, C.; Erickson, J. W.; Kung, H. F.; Li, J.; Ploessl, K.; Cooper, A. J. L. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias. Journal of Fluorine Chemistry 2016, 192, 58–67. View Source
- [2] Dunphy, M. P. S.; Harding, J. J.; Venneti, S.; Zhang, H.; Burnazi, E. M.; Bromberg, J.; Omuro, A. M.; Hsieh, J. J.; Mellinghoff, I. K.; Staton, K.; Pressl, C.; Beattie, B. J.; Zanzonico, P. B.; Gerecitano, J. F.; Kelsen, D. P.; Weber, W. A.; Lyashchenko, S. K.; Kung, H. F.; Lewis, J. S. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of ¹⁸F-(2S,4R)-4-Fluoroglutamine. Radiology 2018, 287 (2), 667–675. View Source
